molecular formula C42H82NO8P B013819 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine CAS No. 26853-31-6

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine

Cat. No. B013819
CAS RN: 26853-31-6
M. Wt: 760.1 g/mol
InChI Key: WTJKGGKOPKCXLL-VYOBOKEXSA-N
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Description

Synthesis Analysis

The synthesis of POPC and its deuterated variants involves both chemical and enzyme-assisted methods. Yepuri et al. (2016) discussed a chemical deuteration method for the asymmetric synthesis of perdeuterated POPC, enhancing isotopic contrast for structural studies using neutron techniques (Yepuri et al., 2016). Bogojevic and Leung (2020) presented an enzyme-assisted synthesis providing high purity chain-deuterated POPC, combining the benefits of chemical efficiency and biocatalytic specificity (Bogojevic & Leung, 2020).

Molecular Structure Analysis

The molecular structure of POPC has been characterized through various techniques, including neutron reflectometry and NMR spectroscopy, to understand its role in membrane structure and dynamics. For instance, neutron reflectometry was used to determine the neutron scattering length density profile of the lipid, highlighting the distinct contrast between acyl chains and head groups in different solvent environments (Yepuri et al., 2016).

Chemical Reactions and Properties

POPC's chemical properties, such as its interaction with enzymes like phospholipase A2, reflect its biological relevance. For example, Yamauchi et al. (1996) synthesized a dimeric version of POPC, illustrating its substrate nature for phospholipase A2 and its role in generating products like dotriacontanedioic acid (Yamauchi et al., 1996).

Physical Properties Analysis

The physical properties of POPC, such as phase behavior and membrane dynamics, have been studied using differential scanning calorimetry and NMR spectroscopy. Santarén et al. (1982) investigated the thermotropic behavior of POPC and its isomers, revealing differences in transition temperatures and enthalpies, indicative of membrane fluidity and phase separation phenomena (Santarén et al., 1982).

Chemical Properties Analysis

POPC's chemical properties, including its aggregation behavior and interaction with metal ions, have been explored to understand its functionality in nonaqueous solutions and its structural significance in cell membranes. Wen et al. (2004) studied POPC aggregation in nonaqueous solvents, providing insights into its critical aggregation concentration and the structure of aggregates (Wen et al., 2004).

Scientific Research Applications

  • Structural Studies of Multicomponent Membranes : Perdeuterated POPC provides improved isotopic contrast for detailed structural studies of multicomponent membranes, making it a promising lipid for structural studies (Yepuri et al., 2016).

  • Characteristics of Monolayers : Monolayers of POPC can be compressed to near-zero surface tensions, with specific behaviors observed in the presence of other phospholipids and ions (Fleming et al., 1983).

  • Physical Properties of Phospholipid Bilayers : Oxidation of phospholipid bilayers, including POPC, affects their hydration, mobility, and lateral diffusion, impacting their physical properties (Beranová et al., 2010).

  • Carbon Nanotube Supported Bilayers : POPC can be used to form single phospholipid bilayer membranes on carbon nanotubes, with potential applications in biomaterials, biosensors, and biophysics (Gagner et al., 2006).

  • Effects on Membrane Dynamics and Organization : The structural modification of POPC influences the properties of lipid bilayers, such as phase transitions, membrane fluidity, and molecular organization (Perly et al., 1985).

  • Analytical Methods for Phosphatidylcholines : POPC has been a subject of research in developing analytical methods for the structural characterization of phosphatidylcholines, improving our understanding of these molecules (Stutzman et al., 2013).

  • Lipid Mixtures and Membrane Properties : POPC has been studied in mixed lipid systems, demonstrating its influence on the mixing properties and phase behavior of lipid bilayers (Ahn & Yun, 1999).

Safety And Hazards

Ambient ozone, a common pollutant in the atmosphere, can dramatically change the structure and functionality of POPC, which is harmful to public health .

Future Directions

POPC is often the predominant lipid in eukaryotic cell membranes, and it is crucial for the fluidity of membranes under physiological conditions . Therefore, it is an important subject for future research in the field of biophysics and cell biology.

properties

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJKGGKOPKCXLL-VYOBOKEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H82NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101029642
Record name 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
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Molecular Weight

760.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(16:0/18:1(9Z))
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine

CAS RN

26853-31-6
Record name 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
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Record name 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
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Record name 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
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Record name (R)-(Z)-[4-oxido-9-oxo-7-(palmitoylmethyl)-3,5,8-trioxa-4-phosphahexacos-17-enyl)trimethylammonium 4-oxide
Source European Chemicals Agency (ECHA)
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Record name 1-PALMITOYL-2-OLEOYL-SN-GLYCERO-3-PHOSPHOCHOLINE
Source FDA Global Substance Registration System (GSRS)
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Record name PC(16:0/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0007972
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Yaguchi, T Nagata, T Nishizaki - Behavioural brain research, 2009 - Elsevier
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPhtCho)(1μM) enhanced long-term depression (LTD), a synaptic plasticity relevant to learning and memory, in the CA1 region of rat hippocampal slices, where expression of the α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptor subunit GluR1 on the plasma membrane was decreased. In the water maze test, oral administration with POPhtCho (5mg/kg) significantly shortened the prolonged retention latency for rats intraperitoneally injected with scopolamine (1mg/kg) …

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